beta-Cembrenediol

Descripción general

Descripción

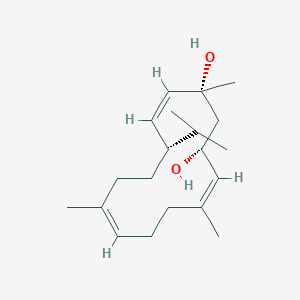

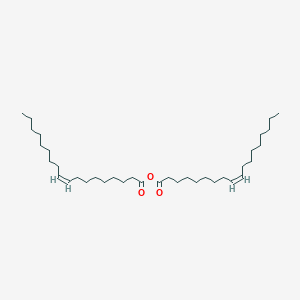

Beta-Cembrenediol, also known as (1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, is a naturally occurring compound found in the glandular trichome secretions of Nicotiana tabacum L. (tobacco). It is a member of the cembranoid family, which are diterpenoids known for their diverse biological activities. This compound has attracted significant attention due to its potent antitumor, neuroprotective, and antimicrobial properties .

Aplicaciones Científicas De Investigación

Beta-Cembrenediol has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Beta-Cembrenediol (β-CBT) is a natural product from tobacco plants . It has been found to inhibit the induction of the early antigen of Epstein-Barr virus (EA-EBV) by 12-O-tetradecanoylphorbol-13-acetate (TPA) in vitro . This suggests that one of its primary targets could be the EA-EBV.

Mode of Action

It has been shown to induce oxidative stress in lettuce seedlings . This suggests that it interacts with its targets, possibly through the generation of reactive oxygen species (ROS), leading to oxidative damage .

Biochemical Pathways

This compound has been found to affect multiple tumorigenesis pathways, including phospoinositide-3 kinase (PI3K), extracellular signal-regulated kinase (ERK), Wnt/β-catenin, p53, bridging integrator 1 (BIN-1), cyclooxygenase 2 (COX-2), cyclin-dependent kinase (CDK) and collagen type XII α1 chain (COL12A1) .

Result of Action

This compound has been shown to have potent antitumor, neuroprotective, and antimicrobial activities . It has been found to significantly inhibit the growth of lettuce seedlings and reduce their fresh weight . This suggests that it may have a similar inhibitory effect on the growth of tumor cells.

Análisis Bioquímico

Biochemical Properties

Beta-Cembrenediol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated on human α4β2 neuronal AChRs and human α3β4 ganglionic AChRs . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . Its effects on metabolic flux or metabolite levels are currently being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched . It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Beta-Cembrenediol can be synthesized through various chemical and biological methods. One common synthetic route involves the modification of cembrene, a precursor molecule, through oxidation and epoxidation reactions. The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves the extraction from tobacco leaves. The process includes the initial extraction using solvents like dichloromethane, followed by purification through vacuum liquid chromatography on normal phase silica gel using n-hexane-ethyl acetate gradient mixtures .

Análisis De Reacciones Químicas

Types of Reactions

Beta-Cembrenediol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more polar metabolites.

Reduction: Reduction reactions can convert this compound into less oxidized forms, although these reactions are less commonly studied.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

Solvents: Dichloromethane, n-hexane, ethyl acetate.

Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which often exhibit enhanced biological activities .

Comparación Con Compuestos Similares

Beta-Cembrenediol is often compared with its epimer, alpha-Cembrenediol, which shares a similar structure but differs in the configuration of the hydroxyl group at the C-4 position. Both compounds exhibit potent biological activities, but this compound is particularly noted for its antitumor properties . Other similar compounds include various cembranoid derivatives that have been synthesized to explore additional biological activities .

List of Similar Compounds

- Alpha-Cembrenediol

- 8-O-Methylcembrenediol

- Various cembranoid derivatives

Propiedades

IUPAC Name |

1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVKDDXPCFBMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)